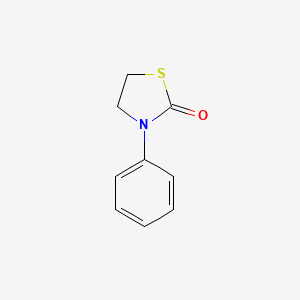
3-Phenyl-1,3-thiazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenylthiazolidin-2-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
3-phenylthiazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of an aromatic aldehyde with a thiol and an amine in the presence of a catalyst. This multicomponent reaction typically proceeds under mild conditions and can be carried out in a one-pot synthesis . Another method involves the cyclization of a β-mercaptoamine with an α-haloketone .
Industrial Production Methods
Industrial production of 3-phenylthiazolidin-2-one often employs green chemistry principles to enhance yield, selectivity, and purity. Techniques such as nano-catalysis and click chemistry are utilized to achieve efficient synthesis with minimal environmental impact .
化学反应分析
Types of Reactions
3-phenylthiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidines, which have diverse applications in medicinal chemistry .
科学研究应用
3-phenylthiazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 3-phenylthiazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-phenylthiazolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C9H9NOS |
|---|---|
分子量 |
179.24 g/mol |
IUPAC 名称 |
3-phenyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C9H9NOS/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI 键 |
BXZCEFSYLJKPNE-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=O)N1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B14884270.png)
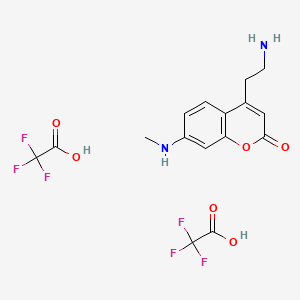
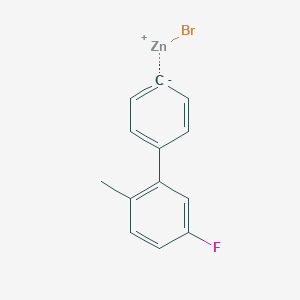
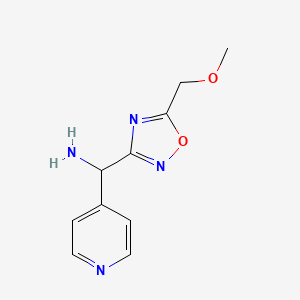
![5-Isopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14884305.png)
![[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14884311.png)
methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B14884315.png)
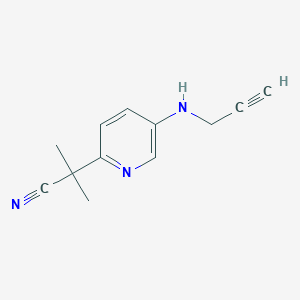
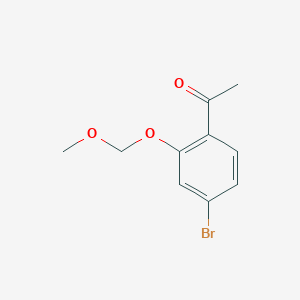
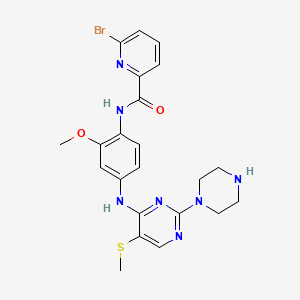
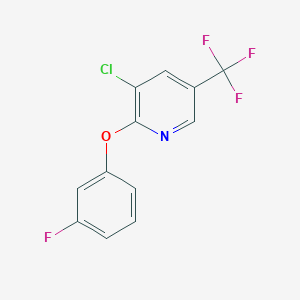
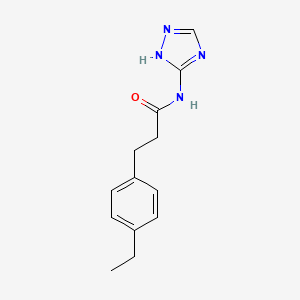
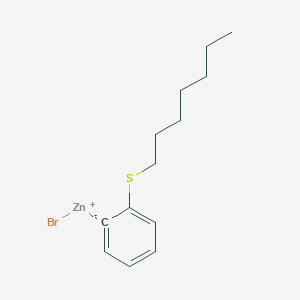
![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)
